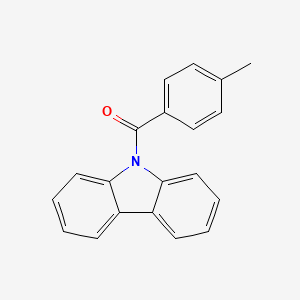

carbazol-9-yl-(4-methylphenyl)methanone

Description

Contextual Significance of Carbazole (B46965) Derivatives in Academic Research

Carbazole derivatives form a vital class of nitrogen-containing heterocyclic compounds that are a subject of intense scientific scrutiny. Their unique electronic and structural properties make them valuable in a multitude of research areas, from materials science to medicinal chemistry. mdpi.com The versatility of the carbazole scaffold allows for chemical modifications that can fine-tune its properties for specific applications. researchgate.net

Carbazole is an aromatic heterocyclic organic compound featuring a tricyclic structure. mdpi.com This structure consists of two six-membered benzene (B151609) rings fused to opposite sides of a five-membered, nitrogen-containing pyrrole (B145914) ring. This arrangement creates a rigid and planar π-conjugated system, which is fundamental to its desirable electronic and charge-transport properties. The carbazole ring is present in numerous naturally occurring substances, such as murrayafoline A and carbazomycins, highlighting its biological relevance. mdpi.com

Initially isolated from coal tar, carbazole has transitioned from a chemical curiosity to a cornerstone in modern chemistry. Early research focused on its basic characterization, while contemporary studies have unlocked its vast potential. In materials science, carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs) and solar cells due to their excellent hole-transporting capabilities and high triplet energy. researchgate.net In medicinal chemistry, the carbazole motif is a "privileged scaffold," appearing in compounds investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. mdpi.comresearchgate.netnih.gov This broad utility has spurred the continuous development of new synthetic methods to access novel carbazole derivatives. beilstein-journals.org

Carbazol-9-yl-(4-methylphenyl)methanone belongs to the family of N-acyl carbazoles. beilstein-journals.org This specific classification signifies that the nitrogen atom of the carbazole ring (at the 9-position) is bonded to a carbonyl group, which in this case is part of a 4-methylbenzoyl moiety. Research into N-substituted carbazoles is a significant subfield, as modification at the nitrogen atom is a primary strategy for tuning the molecule's electronic, photophysical, and biological properties. mdpi.com N-acyl carbazoles, for instance, have been investigated as effective fluorophores and have shown potential in medicinal applications, such as antagonists for the 5-HT7 receptor. beilstein-journals.orgnih.gov Therefore, this compound serves as a specific example within this class, representing a molecular structure that can be synthesized and studied to further understand the structure-property relationships of N-acylated carbazole systems.

Nomenclature and Structural Variants

Precise naming and a clear understanding of a compound's structure are paramount in scientific discourse. This section details the formal nomenclature and the key structural features of this compound.

The systematic naming of chemical compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , various names and synonyms are used in chemical literature and databases, which are summarized in the table below.

| Nomenclature Type | Name |

| IUPAC Name | carbazol-9-yl(p-tolyl)methanone |

| Synonym 1 | (9H-Carbazol-9-yl)(p-tolyl)methanone bldpharm.com |

| Synonym 2 | 9-(4-Methylbenzoyl)-9H-carbazole |

| Synonym 3 | 9-p-Toluoylcarbazole |

This table presents the IUPAC name and common synonyms for the subject compound.

The core of the molecule is the 9H-carbazole unit, a planar tricyclic system. The designation '9H' indicates that a hydrogen atom is attached to the nitrogen at position 9. In this compound, this hydrogen is replaced by a 4-methylbenzoyl group.

The key structural features are:

Carbazole Moiety: A rigid, aromatic backbone composed of two benzene rings fused to a pyrrole ring.

N-Substitution: The substitution occurs at the nitrogen atom, position 9.

Methanone (B1245722) Linker: A carbonyl group (C=O) acts as a bridge between the carbazole nitrogen and the phenyl ring. The presence of this electron-withdrawing group directly influences the electronic environment of the carbazole nitrogen.

4-Methylphenyl Group (p-tolyl): A phenyl ring substituted with a methyl group at the para (position 4) position.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15NO |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

carbazol-9-yl-(4-methylphenyl)methanone |

InChI |

InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3 |

InChI Key |

AWZNVFKAFFHLEY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |

Synonyms |

Carbazol-9-yl-(4-methylphenyl)methanone; ML-126 |

Origin of Product |

United States |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton NMR (¹H NMR) analysis of carbazol-9-yl-(4-methylphenyl)methanone provides definitive confirmation of its proton framework. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule.

The ¹H NMR spectrum shows a characteristic singlet for the methyl (–CH₃) protons of the p-tolyl group at approximately 2.34 ppm. The aromatic region of the spectrum is more complex, displaying a series of doublets and multiplets between 7.19 and 8.16 ppm. Specifically, the protons on the carbazole (B46965) moiety and the 4-methylphenyl group can be assigned based on their chemical shifts and coupling patterns, confirming the N-acylation at the 9-position of the carbazole ring and the para-substitution on the phenyl ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 8.16 | Doublet | 8.0 | 2H | Carbazole H-4, H-5 |

| 7.61 | Doublet | 8.0 | 2H | 4-methylphenyl H-2', H-6' |

| 7.50-7.46 | Multiplet | - | 4H | Carbazole H-1, H-8 and H-2, H-7 |

| 7.42-7.38 | Multiplet | - | 2H | Carbazole H-3, H-6 |

| 7.19 | Doublet | 8.0 | 2H | 4-methylphenyl H-3', H-5' |

| 2.34 | Singlet | - | 3H | Methyl (–CH₃) Protons |

Note: Assignments are based on expected chemical shifts and coupling patterns for this molecular structure. Specific assignments within the carbazole multiplet can be complex.

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing a fingerprint of the carbon framework.

The ¹³C NMR spectrum of this compound features a prominent signal for the carbonyl carbon (C=O) significantly downfield at approximately 169.2 ppm. The aromatic carbons of the carbazole and 4-methylphenyl rings resonate in the typical range of 114.9 to 143.6 ppm. The methyl carbon provides a characteristic signal in the aliphatic region at around 21.6 ppm. This data conclusively confirms the presence of all 20 carbon atoms in their expected chemical environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 169.2 | Carbonyl Carbon (C=O) |

| 143.6 | Aromatic C (C-4' of tolyl) |

| 139.0 | Aromatic C (Carbazole C-4a, C-4b) |

| 134.1 | Aromatic C (C-1' of tolyl) |

| 129.5 | Aromatic C (C-2', C-6' of tolyl) |

| 129.0 | Aromatic C (C-3', C-5' of tolyl) |

| 127.1 | Aromatic C (Carbazole) |

| 126.7 | Aromatic C (Carbazole) |

| 123.4 | Aromatic C (Carbazole) |

| 120.2 | Aromatic C (Carbazole) |

| 114.9 | Aromatic C (Carbazole C-1, C-8) |

| 21.6 | Methyl Carbon (–CH₃) |

Note: Specific assignment of all individual aromatic carbazole carbons requires advanced 2D NMR techniques and is presented here based on general chemical shift regions.

While ¹H and ¹³C NMR are standard, multinuclear NMR techniques can offer deeper structural insights. For nitrogen-containing compounds like this compound, ¹⁵N NMR spectroscopy is particularly valuable. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can be applied to solid-state samples to probe the local environment of the nitrogen atom. rsc.orgresearchgate.net

The ¹⁵N chemical shift is highly sensitive to the electronic environment, including hybridization and bonding. In this molecule, the nitrogen atom is part of an amide-like linkage (an N-acylcarbazole), which would result in a characteristic ¹⁵N chemical shift distinct from that of an unfunctionalized carbazole amine. This analysis can confirm the site of acylation and provide information on intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for determining its elemental formula. For this compound, the molecular formula is C₂₀H₁₅NO. HRMS analysis confirms this composition by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million).

The calculated exact mass for [M]⁺ of C₂₀H₁₅NO is 285.1154. Experimental findings from HRMS show a found mass of 285.1155, which is in excellent agreement and unambiguously confirms the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. newdirectionsaromatics.com It is an effective method for assessing the purity of a sample and confirming the identity of its components. chromatographyonline.comconnectjournals.com

In a GC-MS analysis, the sample is volatilized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. tdi-bi.com For this compound, this process would separate it from any unreacted starting materials (like carbazole or 4-methylbenzoyl chloride), solvents, or byproducts. As the purified compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The molecular ion peak in the mass spectrum would correspond to the compound's molecular weight, providing corroborating evidence of its identity. mdpi.com This makes GC-MS an essential tool for quality control in the synthesis of such compounds. newdirectionsaromatics.com

UPLC/MS-TOF Analyses

This technique would allow for the precise determination of the compound's molecular weight. The ESI-TOF system provides high-resolution mass data, enabling the calculation of the elemental composition and confirmation of the molecular formula. For instance, in the analysis of similar carbazole-containing structures, HRMS (ESI-TOF) is utilized to find the calculated mass for the protonated molecule [M+H]⁺, which is then compared to the experimentally found mass, often with a high degree of accuracy. This method is instrumental in confirming the successful synthesis of the target molecule.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band is anticipated in the region of 1680-1660 cm⁻¹, which is characteristic of the ketone carbonyl group conjugated with the aromatic rings. The exact position would be influenced by the electronic effects of both the carbazole and the 4-methylphenyl moieties.

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring is expected to appear in the fingerprint region.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group on the phenyl ring will show characteristic C-H stretching vibrations in the range of 2950-2850 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings of the carbazole and 4-methylphenyl groups.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical values for related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ketone) | C=O Stretch | 1680 - 1660 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (Methyl) | C-H Stretch | 2950 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Carbazole C-N | C-N Stretch | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as chloroform (B151607) or THF, would be expected to show absorption bands characteristic of the carbazole chromophore.

The carbazole moiety typically exhibits two main absorption bands:

A strong absorption band at lower wavelengths (around 290-300 nm) attributed to the π → π* transitions within the benzenoid rings.

A weaker, longer-wavelength absorption band (around 320-340 nm) also arising from π → π* transitions, which is characteristic of the conjugated system of the carbazole ring.

The presence of the 4-methylphenyl methanone (B1245722) group attached to the nitrogen of the carbazole is likely to cause a slight shift in the positions of these absorption maxima (a bathochromic or hypsochromic shift) and may also affect their intensities compared to unsubstituted carbazole. The specific λmax values would provide insight into the extent of electronic communication between the carbazole and the substituted phenyl ring through the carbonyl linker.

Chromatographic Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. mdpi.com In the synthesis of carbazole derivatives, TLC is routinely used to determine the consumption of starting materials and the formation of the product. mdpi.comasianpubs.org

For this compound, a suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used. The compound would be spotted on a silica (B1680970) gel plate, which serves as the stationary phase. mdpi.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf), is dependent on the polarity of the compound and the composition of the eluent. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Spots are typically visualized under UV light. mdpi.com By comparing the Rf values of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively monitored. A pure product should ideally show a single spot on the TLC plate.

Crystallographic Methods

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the provided search results, the technique has been applied to numerous other carbazole derivatives. nih.govresearchgate.netmdpi.com

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

Conformation: The relative orientation of the carbazole and 4-methylphenyl rings with respect to the carbonyl group.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···π interactions, which are common in carbazole structures. nih.govresearchgate.net

For example, in the crystal structure of a related carbazole derivative, 9-butyl-3-(9-butyl-9H-carbazol-3-yl), the carbazole ring system was found to be nearly planar. nih.gov Such information is vital for understanding the structure-property relationships of these materials.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

However, specific single-crystal X-ray diffraction data for this compound is not widely available in the reviewed literature. While crystallographic data for other carbazole derivatives have been reported, direct structural elucidation for this particular compound remains a subject for future research. The table below is a template for how such data would typically be presented.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₂₀H₁₅NO |

| Formula weight | 285.34 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Other Spectroscopic and Analytical Techniques

Beyond structural analysis, other spectroscopic and analytical methods are essential for a comprehensive understanding of a compound's characteristics.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying chemical species that have one or more unpaired electrons. As this compound in its ground state is a closed-shell molecule without unpaired electrons, it is EPR-silent. Therefore, EPR spectroscopy is not a conventional technique for the direct characterization of this compound in its diamagnetic state. The technique would become relevant only if the molecule were to be converted into a radical ion or a triplet state through chemical or photochemical processes. No such studies were found in the available literature for this specific compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This analytical method is crucial for confirming the empirical formula of a newly synthesized substance. For this compound (C₂₀H₁₅NO), the theoretical elemental composition can be calculated based on its atomic constituents. While specific experimental data from the literature for this exact compound is not provided, the expected values are presented below.

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 84.18 |

| Hydrogen | H | 5.30 |

| Nitrogen | N | 4.91 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study carbazole (B46965) derivatives to predict their geometries and electronic characteristics.

The initial step in the computational analysis of a molecule is the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For carbazole derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d) basis set, are utilized to obtain these optimized structures. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Interactive Data Table: Representative Bond Lengths and Angles for Carbazole Derivatives (Illustrative)

| Parameter | Typical Value (Å/°) |

| C-N (Carbazole Ring) | 1.38 - 1.42 |

| C=O (Ketone) | ~1.23 |

| N-C (Carbazole-Ketone) | 1.39 - 1.45 |

| C-C-N (Carbazole Ring Angle) | 107 - 109 |

| C-N-C (Carbazole Ring Angle) | 108 - 110 |

Note: This table provides illustrative data for similar carbazole structures and is not specific to carbazol-9-yl-(4-methylphenyl)methanone.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. researchgate.net

In many carbazole-based donor-acceptor molecules, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule. For this compound, the 4-methylphenylmethanone group would likely influence the LUMO distribution. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For a series of carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps were found to be in the range of 2.50 to 3.42 eV. nankai.edu.cn

Interactive Data Table: Frontier Molecular Orbital Energies of Similar Carbazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole Derivative A | -5.5 | -2.1 | 3.4 |

| Carbazole Derivative B | -5.7 | -2.5 | 3.2 |

| Carbazole Derivative C | -5.4 | -2.3 | 3.1 |

Note: This table presents illustrative data for similar carbazole structures and is not specific to this compound.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding how a molecule will interact with other chemical species. The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors are instrumental in predicting the reactivity of this compound in various chemical reactions. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile.

Interactive Data Table: Calculated Global Reactivity Descriptors for a Representative Organic Molecule

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.0 - 7.0 |

| Electron Affinity (A) | -ELUMO | 1.0 - 3.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 - 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 1.0 - 3.0 |

| Electrophilicity Index (ω) | μ² / 2η | 1.5 - 4.0 |

Note: This table provides illustrative data and is not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a crucial tool for understanding the optical properties of materials, such as their absorption and emission of light. bilalkaafarani.com

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical excitations from the ground state to various excited states. mdpi.com This allows for the rationalization of the molecule's color and its potential use in applications such as organic light-emitting diodes (OLEDs). The calculations provide information on the excitation energies, oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions (e.g., π-π* or n-π* transitions). For carbazole derivatives, the electronic transitions are often characterized by charge transfer from the carbazole donor to the acceptor moiety.

A particularly important application of TD-DFT in the study of carbazole derivatives is the calculation of the energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST). bilalkaafarani.com This parameter is critical for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.govtandfonline.com

Materials with a small ΔEST (typically less than 0.2 eV) can undergo efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which then allows for light emission through fluorescence. This process enables the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The molecular design of carbazole derivatives often aims to minimize the spatial overlap between the HOMO and LUMO, which in turn reduces the ΔEST. In many carbazole-based TADF emitters, ΔEST values can range from as low as 0.04 eV to around 0.3 eV. tandfonline.com The precise value for this compound would depend on the specific electronic coupling between the carbazole and the 4-methylphenylmethanone fragments.

Molecular Docking and Interaction Studies

In Silico Molecular Docking for Ligand-Target Interactions

In silico molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This technique estimates the binding affinity and analyzes the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking.

While specific docking studies for this compound are not prominently published, the broader class of carbazole derivatives has been extensively investigated as potential inhibitors for various biological targets. For instance, different carbazole derivatives have been docked against protein targets implicated in cancer and microbial diseases. These studies reveal that the carbazole scaffold often participates in crucial π-π stacking or hydrophobic interactions within the active sites of proteins, while attached functional groups can form specific hydrogen bonds that enhance binding affinity.

Research on various carbazole structures has demonstrated their potential to interact with targets such as DNA gyrase B, the LasR binding domain, and the p53-MDM2 protein. The binding energies, which indicate the stability of the ligand-protein complex, often fall into a favorable range, suggesting strong inhibitory potential. The interactions typically involve key amino acid residues in the protein's active site.

Table 1: Representative Molecular Docking Data for Carbazole Derivatives Against Various Protein Targets

| Carbazole Derivative Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (Example) |

|---|---|---|---|---|

| Dialkylindole-Carbazole Hybrid | MDM2-p53 | 1EQ1 | -8.9 | ARG97 |

| Dialkylindole-Carbazole Hybrid | PBR | 1RV1 | -10.2 | GLN20 |

| Carbazole-Thiazole Conjugate | Rho6 Protein | 2CLS | -9.2 | Lys15, Arg96 |

| N-Substituted β-Carboline Analog | CDK2 Inhibitor | 1PYE | -11.9 | ASP145, LEU83, ILE10 |

Note: Data is illustrative and derived from studies on various carbazole derivatives, not specifically this compound.

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom exists around the bond connecting the carbazole nitrogen to the carbonyl carbon and the bond connecting the carbonyl carbon to the 4-methylphenyl (tolyl) ring.

Theoretical Spectroscopic Property Prediction

Computational NMR and UV-Vis Spectra Simulation

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are often compared with experimental data to validate the molecular structure. For carbazole derivatives, DFT calculations can accurately predict the chemical shifts of aromatic protons and carbons, with any discrepancies often attributed to solvent effects or the specific level of theory used. researchgate.net

UV-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. This analysis helps to understand the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic carbazole and phenyl systems. The calculations can predict the maximum absorption wavelengths (λmax), which typically show good correlation with experimental spectra recorded in various solvents.

Table 2: Illustrative Comparison of Experimental vs. Theoretical Spectroscopic Data for a Carbazole Derivative

| Spectroscopic Data | Group/Transition | Experimental Value | Calculated Value (DFT/TD-DFT) |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | Aromatic-H (Carbazole) | 7.0 - 8.3 | 7.1 - 8.4 |

| ¹³C NMR Chemical Shift (δ, ppm) | Carbonyl-C (C=O) | ~166.5 | ~167.0 |

| UV-Vis (λmax, nm) | π→π* | ~340 | ~345 |

Note: Values are representative for carbazole-type structures and serve for illustrative purposes.

Charge Transfer and Hyperconjugation Studies

Natural Bond Orbital (NBO) Analysis for Stability and Conjugation Effects

The key interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction. In this compound, significant delocalization is expected from the lone pairs (n) of the oxygen and nitrogen atoms and from the π-orbitals of the aromatic rings into the antibonding (π) orbitals of adjacent bonds. For example, a strong interaction would be the delocalization of a nitrogen lone pair into the π orbital of the carbonyl group (n(N) → π(C=O)), which describes the resonance effect and contributes to the planarity and stability of the amide-like linkage. Similarly, π → π interactions between the aromatic rings and the carbonyl group contribute to the extended conjugation of the system.

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Carbazole-like System

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C=O) | n → π | ~40-60 |

| LP (O) | σ (N-C) | n → σ | ~20-30 |

| π (Carbazole Ring) | π (C=O) | π → π | ~15-25 |

| π (Phenyl Ring) | π (C=O) | π → π* | ~10-20 |

Note: LP denotes a lone pair. The E(2) values are typical estimates for such interactions in conjugated systems and are not specific experimental values for the title compound.

Applications and Advanced Materials Science of Carbazol 9 Yl 4 Methylphenyl Methanone

Organic Electronics and Optoelectronics

The electronic properties of carbazole (B46965) derivatives make them suitable for a range of applications in organic electronics, from light-emitting diodes to solar cells. The carbazole unit provides excellent hole-transporting capabilities and high thermal stability, which are crucial for the longevity and efficiency of electronic devices. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

Carbazole-based molecules are frequently used as host materials in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy levels and good thermal stability. nih.govftmc.lt These properties are essential for fabricating efficient and stable phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov In these devices, the host material constitutes the matrix for the light-emitting dopant (emitter). An ideal host must have higher singlet and triplet energy levels than the emitter to ensure efficient energy transfer and prevent reverse energy transfer from the dopant to the host. ftmc.lt

Derivatives of carbazole are designed to serve as bipolar hosts, possessing balanced hole and electron mobility, which is crucial for maintaining the charge balance within the emissive layer and improving device efficiency. nih.gov For instance, combining carbazole with electron-transporting units like benzimidazole has led to the development of bipolar host materials that have shown comparable performance to well-known hosts like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP). nih.gov

While specific performance data for carbazol-9-yl-(4-methylphenyl)methanone as a primary host or emitter is not extensively detailed in the provided research, the general utility of carbazole-ketone structures in OLEDs is recognized for tuning electronic properties. The performance of OLEDs using various carbazole-based host materials is often evaluated based on external quantum efficiency (EQE), current efficiency, and power efficiency. For example, green TADF OLEDs utilizing the emitter 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) have demonstrated high efficiencies when combined with suitable carbazole-based host materials. ftmc.ltepa.gov

Table 1: Performance of Selected OLEDs with Carbazole-Based Host Materials

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| H2 a | 4CzIPN | 33.1 | 20.8 | 13.7 |

| mCPSOB b | 4CzIPN | >81 | - | 26.5 |

a H2: 9,9'-(sulfonylbis(4,1-phenylene))bis(3-(4-(trifluoromethyl)phenyl)-9H-carbazole) ftmc.lt b mCPSOB: 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene epa.gov c o-mCPBI: 9,9′-(2′-(1H-benzimidazol-1-yl)-[1,1′-biphenyl]-3,5-diyl)bis(9H-carbazole) nih.gov

Role in Thermally Activated Delayed Fluorescence (TADF) Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest triplet excitons for light emission, leading to internal quantum efficiencies of up to 100% without the need for expensive noble metals like iridium or platinum. nih.gov This process relies on materials with a very small energy gap between their lowest singlet (S1) and triplet (T1) states (ΔEST). tandfonline.com

Carbazole derivatives are instrumental in the design of TADF emitters, typically acting as the electron-donating part of a donor-acceptor (D-A) molecule. nih.govtandfonline.com The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST, facilitating the reverse intersystem crossing (RISC) from the T1 to the S1 state that is characteristic of TADF. tandfonline.com

The design of TADF molecules is a very active area of research, with modifications to the donor or acceptor units allowing for the fine-tuning of emission colors and efficiencies. nih.gov For example, the well-known green TADF emitter 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) features four carbazole donor units attached to an isophthalonitrile acceptor. tandfonline.com The development of efficient host materials is also critical for TADF devices to ensure high photoluminescence quantum yield (PLQY) and balanced charge transport. ftmc.lt Carbazole-based hosts are often employed for their high triplet energy, which is necessary to confine the triplet excitons on the TADF emitter. ftmc.ltftmc.lt

Development of Hole-Transporting Materials (HTMs)

The inherent electron-donating nature and charge-carrying capability of the carbazole moiety make it a cornerstone in the development of Hole-Transporting Materials (HTMs). researchgate.netmdpi.com HTMs are a critical component in various organic electronic devices, including OLEDs and perovskite solar cells, where they facilitate the efficient transport of positive charge carriers (holes). nih.govresearchgate.net

To enhance the performance of HTMs, carbazole is often incorporated into larger molecular structures, such as triarylamine derivatives. researchgate.netnih.govelsevierpure.com These modifications aim to improve thermal stability, characterized by high glass transition temperatures (Tg), and to optimize the HOMO energy level for better alignment with adjacent layers in a device. researchgate.netnih.gov For instance, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine showed high glass transition temperatures between 148 and 165 °C. nih.govelsevierpure.com When these materials were integrated into OLEDs, they resulted in significantly enhanced current, power, and external quantum efficiencies compared to devices without them. nih.govelsevierpure.com

The molecular design of carbazole-based HTMs often involves Suzuki coupling reactions to conjugate the carbazole core with other aromatic units, yielding materials with good morphological and thermal stabilities. researchgate.netnih.gov

Table 2: Properties of Novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine

| Compound | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td, 5% weight loss) |

|---|---|---|

| 3a | 165 °C | 465 °C |

| 3b | 148 °C | 543 °C |

Source: Adapted from research on novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. researchgate.net

Inclusion in Organic Field-Effect Transistors and Organic Solar Cells

The application of carbazole derivatives extends to Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). In OFETs, these materials can act as the organic semiconductor layer where charge transport occurs. Phenyl and phenylthienyl derivatives end-capped with carbazole have been synthesized and characterized as p-channel semiconductors, demonstrating hole mobilities suitable for transistor applications. nih.gov

In the context of OSCs and perovskite solar cells (PSCs), carbazole-based compounds are primarily used as hole-transporting materials. mdpi.comresearchgate.net An effective HTM in a solar cell must have appropriate energy levels to facilitate the extraction of holes from the light-absorbing layer (e.g., perovskite) and transport them to the electrode, while simultaneously blocking electrons. researchgate.net The high solubility and excellent optoelectronic properties of carbazole and triphenylamine derivatives make them prime candidates for these applications. mdpi.com The development of polymeric HTMs based on carbazole structures is also an emerging area aimed at creating dopant-free, efficient, and stable solar cells. researchgate.net

Design of Fluorescent Dyes and Pigments

Carbazole derivatives are valuable components in the design of advanced fluorescent dyes due to their strong electron-donating properties and rigid structure, which can lead to high quantum yields. mdpi.com These dyes often feature a donor-π-acceptor (D-π-A) or D-A-D architecture, where the carbazole unit serves as the electron donor. mdpi.commdpi.com

By pairing a carbazole-containing donor with various electron-accepting units, the photophysical properties, such as absorption and emission wavelengths, can be precisely tuned. mdpi.com For example, new fluorescent D-A-D dyes using a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor and 2,1,3-benzochalcogenadiazole acceptors have been synthesized. These dyes exhibit bright luminescence originating from intramolecular charge transfer (ICT). mdpi.com Research has shown that changing the chalcogen atom (oxygen, sulfur, or selenium) in the acceptor allows for fine-tuning of the emission maximum. A derivative based on 2,1,3-benzoxadiazole achieved a high quantum yield of 62.6% in cyclohexane. mdpi.com

The introduction of bulky groups on the donor fragment is a common strategy to prevent π-π stacking in the solid state, which often leads to fluorescence quenching. mdpi.com This molecular design approach is critical for applications in solution-processed fluorescent OLEDs. mdpi.com

Photochemistry and Photopolymerization

While the primary focus of research on this compound and its close analogs has been in optoelectronics, the inherent photochemical activity of the carbazole moiety suggests potential applications in photochemistry and photopolymerization. Carbazole derivatives are known to act as photosensitizers, capable of absorbing light and initiating chemical reactions.

A notable example in this area is 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), a well-established metal-free photoredox catalyst. enamine.net It is used to catalyze a variety of organic reactions under visible light irradiation, such as C(sp³)–C(sp²) cross-coupling reactions. enamine.net Although this compound itself is not cited as a photopolymerization initiator in the available research, its structural similarity to other photoactive carbazole compounds indicates a potential for such applications, which remains an area for further exploration.

Use as Photosensitizers and Photoinitiators in Photopolymerization Processes

Carbazole derivatives are widely recognized for their potential as photosensitizers and photoinitiators in photopolymerization reactions. nih.govresearchgate.net Their function in these processes is predicated on their ability to absorb light and transfer the absorbed energy to other molecules, or to generate reactive species such as free radicals or cations upon irradiation, thereby initiating a polymerization chain reaction. The N-substituted carbazoles, in particular, have been explored for their tunable photochemical activities. mdpi.com

While the general class of carbazole compounds is well-studied in this field, specific research detailing the performance and efficiency of this compound as a photosensitizer or photoinitiator in photopolymerization processes is not extensively available in the reviewed scientific literature. The performance of a photoinitiator is typically evaluated based on several key parameters, as outlined in the table below.

| Parameter | Description | Value for this compound |

|---|---|---|

| Absorption Maximum (λmax) | The wavelength at which the compound shows maximum light absorption, crucial for matching with the light source (e.g., UV lamp, LED). | Not Reported in Literature |

| Molar Extinction Coefficient (ε) | A measure of how strongly the compound absorbs light at a given wavelength. Higher values are generally desirable. | Not Reported in Literature |

| Quantum Yield of Intersystem Crossing (ΦISC) | The efficiency of forming the triplet excited state from the singlet excited state, which is often the key reactive state. | Not Reported in Literature |

| Triplet State Energy (ET) | The energy level of the triplet state, which must be high enough to activate the polymerizable monomer. | Not Reported in Literature |

| Initiation Efficiency | The overall efficiency of the compound in initiating the polymerization process upon light exposure. | Not Reported in Literature |

Investigations into Photoinduced Electron-Transfer Properties

Photoinduced electron transfer (PET) is a fundamental process in many areas of chemistry and materials science, underpinning the function of solar cells, photocatalysts, and sensors. mdpi.com The carbazole unit is an excellent electron donor, and its derivatives are frequently studied in bichromophoric systems where PET can occur from the excited carbazole moiety to an electron acceptor. researchgate.netnsf.govnih.gov The rate and efficiency of this process are governed by the electronic coupling between the donor and acceptor, the driving force (free energy change), and the solvent environment. nsf.govresearchgate.net

Investigations into the specific photoinduced electron-transfer properties of this compound are not widely documented in peer-reviewed literature. Such studies would typically involve transient absorption spectroscopy to observe the formation of the radical ion pair after photoexcitation, and electrochemical measurements to determine the redox potentials needed to calculate the driving force for electron transfer. nsf.govresearchgate.net The expected PET process would involve the transfer of an electron from the excited carbazole donor to the linked 4-methylbenzoyl group, although the acceptor strength of this group is moderate.

Supramolecular Chemistry and Advanced Architectures

Integration into Supramolecular Materials

The carbazole framework serves as a valuable component in supramolecular chemistry due to its rigid structure and ability to engage in π-π stacking and other non-covalent interactions. carloneresearch.eu These interactions are fundamental to the self-assembly of complex, ordered structures. By functionalizing the carbazole core, it is possible to direct the assembly process and create materials with tailored properties for applications in electronics and sensing. carloneresearch.eunih.gov

Detailed studies on the specific integration of this compound into supramolecular materials have not been prominently reported. The design of such a material would leverage the intermolecular forces between the carbazole and benzoyl moieties to form larger, organized assemblies.

Formation of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the properties of both inorganic components (e.g., stability, electronic properties of metals) and organic molecules (e.g., processability, tunable photophysics). nih.gov Carbazole derivatives are often used as the organic component in these hybrids, particularly in porous materials like Metal-Organic Frameworks (MOFs). researchgate.net

While the broader class of carbazole derivatives is utilized in creating these advanced materials, there is a lack of specific literature detailing the synthesis and characterization of inorganic-organic hybrid materials formed directly using this compound as a primary building block.

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of carbazole-based ligands into MOFs is a strategy to create materials with high porosity, stability, and functionality, especially for applications in catalysis, gas storage, and chemical sensing. mdpi.combohrium.comnih.govrsc.org The electron-rich carbazole units within the MOF structure can act as active sites for sensing or photocatalysis. mdpi.combohrium.com

The direct use of this compound as a linker in MOF synthesis is not described in the surveyed literature. Typically, carbazole-based linkers require carboxylic acid or other coordinating groups to bind to the metal centers. A derivative of the title compound would be necessary for its incorporation. The table below illustrates the typical components of a carbazole-based MOF.

| Component | Example | Function |

|---|---|---|

| Metal Ion/Cluster | Zr6O4(OH)4 | Forms the structural nodes of the framework. nih.gov |

| Organic Linker | 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | Connects the metal nodes and defines the pore structure and functionality. nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Acts as the reaction medium and sometimes as a template for pore formation. |

Sensor Technologies

The high fluorescence quantum yield and electron-donating nature of the carbazole moiety make it an excellent platform for the development of fluorescent chemical sensors. researchgate.netnih.gov The sensing mechanism often relies on the quenching of fluorescence upon interaction with an analyte, which can occur through processes like photoinduced electron transfer. researchgate.netmdpi.com Carbazole-based sensors, including those integrated into polymers and MOFs, have shown high sensitivity and selectivity for detecting various analytes such as metal ions and nitroaromatic compounds. researchgate.netrsc.org

Although the carbazole scaffold is a proven component in sensor design, specific research focused on the application of this compound in sensor technologies is not readily found in the scientific literature. Its potential as a sensor would depend on its photophysical response to the presence of specific analytes.

Development of Electrochemical Sensors (Non-Biomedical)

Electrochemical sensors leverage the redox activity of materials to detect and quantify analytes. Carbazole and its derivatives are well-suited for these applications due to their stable and reversible oxidation processes. researchgate.net While specific studies on this compound as an electrochemical sensor are not prevalent, the broader class of carbazole-based materials, particularly polymers, has been extensively investigated for sensing applications.

Conducting polymers derived from carbazole monomers can be electrochemically deposited on electrode surfaces, creating a modified electrode with enhanced sensitivity and selectivity. researchgate.net The sensing mechanism often relies on the change in the polymer's electrochemical signal (e.g., oxidation potential or current) upon interaction with a target analyte. For instance, poly(N-vinylcarbazole) (PVK) has been coated on carbon fiber microelectrodes to create sensors for detecting dopamine. researchgate.net The carbazole units in the polymer provide the electroactive sites necessary for the sensing function. These carbazole-based polymeric films are often chemically stable in a variety of solutions, from strongly acidic to basic, making them robust for various non-biomedical sensing environments. researchgate.net

The derivatization of the carbazole molecule is a key strategy for altering its electrical and optical properties for sensor development. researchgate.net Cyclic voltammetry is a common technique used to investigate the electrochemical properties of new carbazole derivatives, allowing for the determination of electronic characteristics like molecular energy levels and redox behavior, which are crucial for their function as sensors. researchgate.net

Application in Luminescent Sensors

Luminescent sensors, particularly those based on fluorescence, offer high sensitivity and rapid detection capabilities. Carbazole derivatives are excellent candidates for fluorescent chemosensors due to their inherent strong fluorescence, chemical stability, and the sensitivity of their emission to the local chemical environment. nih.govresearchgate.net The core principle involves the interaction of the carbazole-based sensor molecule with an analyte, which modulates its fluorescence properties through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.netresearchgate.net

Carbazole-based fluorescent sensors have been successfully developed for the detection of various metal ions. nih.govresearchgate.net For example, a novel fluorescent sensor based on a carbazole derivative was developed for the detection of Cu²⁺ ions. researchgate.netnih.gov Upon the addition of Cu²⁺, the sensor exhibited a distinct fluorescence quenching, allowing for quantitative analysis of the ion. researchgate.netnih.gov Similarly, another carbazole-based system utilizing aggregation-induced emission (AIE) has been designed as a "turn-on" fluorescent sensor for mercury ions (Hg²⁺) in aqueous solutions. mdpi.com In this system, the fluorescence of carbazole aggregates is initially quenched by iodine, but the subsequent addition of mercury ions regenerates the fluorescence, with the emission intensity being proportional to the ion concentration. mdpi.com

The design of these sensors often involves combining the carbazole fluorophore with a specific recognition site for the target analyte. The electron-donating carbazole unit can be paired with an electron-accepting moiety to create a donor-acceptor (D-A) structure, whose ICT characteristics are sensitive to external stimuli.

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit | Reference |

| Fluorescent | Cu²⁺ | Fluorescence Quenching | Not Specified | researchgate.netnih.gov |

| Fluorescent | Hg²⁺ | Aggregation-Induced Emission (AIE) "Turn-On" | Not Specified | mdpi.com |

| Fluorescent | Halide Anions (F⁻, Cl⁻) | Hydrogen Bonding Interaction | Not Specified | nih.gov |

| Electrochemiluminescent | Dopamine | ECL Emission | Not Specified | rsc.org |

Polymeric Materials and Networks

The ability of carbazole derivatives to be polymerized, either through the vinyl group in N-vinylcarbazole or through coupling reactions at the aromatic ring (e.g., at the 2,7- or 3,6-positions), has led to a versatile class of functional polymers. mdpi.comwikipedia.org These polymers combine the advantageous processing properties of plastics with the unique electronic and optical properties of the carbazole monomer.

Carbazole-Based Polymers for Optical, Electronic, and Electrochemical Applications

Polycarbazoles are a significant class of conductive and photoactive polymers. mdpi.com Poly(N-vinylcarbazole) (PVK), a well-known p-type thermoplastic polymer, is widely used as a hole-transporting material in organic electronic devices due to its large hole mobility and solution processability. wikipedia.orgossila.com It has found applications in organic light-emitting diodes (OLEDs), photorefractive materials, and as a photoconductive layer in electrophotography. wikipedia.org

Polymers where the carbazole unit is part of the main conjugated backbone, such as poly(2,7-carbazole)s and poly(3,6-carbazole)s, offer direct pathways for charge transport along the polymer chain. mdpi.comacs.org These conjugated polymers are key materials for:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are used as hosts for phosphorescent emitters or as blue-emitting materials themselves, owing to their high thermal stability and efficient charge transport. rsc.org

Organic Solar Cells: The electron-rich nature of carbazole makes its polymers suitable as donor materials in bulk heterojunction solar cells. acs.orgacs.org Poly(2,7-carbazole) derivatives, in particular, have shown promising power conversion efficiencies. acs.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The high hole mobilities of some poly(2,7-carbazole) derivatives make them effective p-type semiconductors in OFETs. acs.org

Thermoelectric Devices: Doped films of alternating poly(2,7-carbazole) derivatives have demonstrated high electrical conductivity (up to 500 S/cm), making them candidates for thermoelectric applications. acs.org

| Polymer Type | Key Properties | Primary Applications |

| Poly(N-vinylcarbazole) (PVK) | Hole-transporting, Photoconductive, Solution-processable | OLEDs, Photorefractive polymers, Electrophotography |

| Poly(2,7-carbazole)s | Conjugated backbone, High hole mobility, Tunable band gap | Solar Cells, OFETs, Thermoelectrics |

| Poly(3,6-carbazole)s | Good photoactive and electroactive performance | Electrochromic Devices, OLEDs |

Electrochromic Polymers and Devices

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. mdpi.com Carbazole-based conjugated polymers are excellent materials for electrochromic devices (ECDs) due to their distinct color changes between different redox states, fast switching times, and high coloration efficiency. nih.gov

The polymerization of monomers like 3,6-di(2-thienyl)carbazole and its copolymers results in films that exhibit multiple colors. mdpi.comnih.gov For example, a copolymer of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole, denoted P(dCz2-co-dTC2), displays multichromic behavior, changing from yellowish-green to greenish-gray, gray, and purplish-gray in different redox states. nih.gov

ECDs are typically constructed with an electrochromic polymer film as the active layer, coated on a transparent conductive electrode (like ITO glass). When assembled into a device, these polymers can achieve high optical contrast (the difference in transmittance between the colored and bleached states) and rapid switching speeds. For instance, an ECD using a P(dCz2-co-dTC2) film as the anodic material demonstrated an optical contrast of 45.8% and a switching time of about 0.3 seconds. nih.gov Similarly, a device based on a copolymer of 3,6-di(2-thienyl)carbazole and a furan derivative showed a high coloration efficiency of 512.6 cm² C⁻¹. nih.gov

| Polymer System | Colors (Neutral to Oxidized) | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (η) | Reference |

| P(dCz2-co-dTC2) | Yellowish Green → Purplish Gray | 57.0% (film), 45.8% (device) | ~0.3 | 528.8 cm² C⁻¹ | nih.gov |

| P(DTC-co-TF2) | Dark Yellow → Dark Gray | Not specified | < 0.6 | 512.6 cm² C⁻¹ | mdpi.comnih.gov |

| P(PhCz-2Cz) | Not specified | 35% | Not specified | Not specified | mdpi.com |

General Structure-Property Relationships in Carbazole Systems

The performance of carbazole-based materials in the aforementioned applications is dictated by their molecular structure. A deep understanding of the correlation between molecular design and the resulting electronic and photophysical properties is crucial for creating new, high-performance materials. rsc.org

Correlation between Molecular Design and Electronic/Photophysical Properties

The electronic and photophysical properties of carbazole derivatives can be precisely tuned through strategic chemical modifications. rsc.orgiaamonline.orgacs.org

Substitution Position: The points of attachment on the carbazole ring significantly influence the polymer's properties.

N-position (9-position): Substitution at the nitrogen atom, as in this compound, primarily affects solubility, thermal stability, and molecular packing, while having a less direct impact on the π-conjugation of the carbazole unit itself. oup.com However, it can introduce new electronic functionalities, such as creating donor-acceptor systems. acs.org

3,6-positions: Linking through these positions leads to polymers with good photo- and electroactive performance. mdpi.comnih.gov However, the conjugation length can sometimes be limited. nih.gov

2,7-positions: This linkage provides a more linear and extended π-conjugation pathway along the polymer backbone, often resulting in materials with lower band gaps and higher charge carrier mobilities compared to their 3,6-linked counterparts. mdpi.comacs.orgresearchgate.net

Donor-Acceptor (D-A) Architecture: Creating molecules with electron-donating (D) and electron-accepting (A) moieties is a powerful design strategy. In this compound, the carbazole serves as the donor and the benzophenone-like (4-methylbenzoyl) group acts as the acceptor. This D-A structure facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.gov The extent of this ICT influences the molecule's absorption and emission wavelengths, fluorescence quantum yield, and nonlinear optical properties. acs.orgnih.gov By varying the strength of the donor or acceptor, the HOMO and LUMO energy levels and the energy gap can be systematically tuned. iaamonline.org

Substituent Effects: The addition of functional groups to the carbazole or its attached moieties provides another layer of control. For example, adding electron-donating groups like -NH₂ or electron-withdrawing groups like -NO₂ to the carbazole ring can shift the absorption wavelength and decrease the HOMO-LUMO energy gap. iaamonline.org The introduction of bulky side chains can improve solubility and influence film morphology, which in turn affects device performance. acs.org The presence of a flexible moiety can sometimes introduce vibrational dissipation channels that accelerate non-radiative decay, thereby affecting luminescence efficiency. nih.gov This intricate interplay between substitution patterns and electronic behavior is fundamental to the rational design of new carbazole-based materials for advanced applications. acs.org

Impact of Substituent Effects on Material Performance

The methyl group (-CH₃) at the para-position of the phenyl ring is an electron-donating group (EDG) due to hyperconjugation. This electron-donating nature can significantly impact the material's performance in several ways:

Solubility and Morphology: The methyl group can enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-based processing of thin films for electronic devices. Furthermore, the substituent can influence the intermolecular packing in the solid state, which in turn affects the charge transport properties and photoluminescence of the material.

Photophysical Properties: The electronic nature of the substituent can alter the photophysical properties, such as the emission wavelength and quantum yield. For instance, in a study of 9,10-phenanthrenequinones, it was observed that electron-donating substituents, including the methyl group, led to an increase in both the singlet and triplet energies. nih.gov

To illustrate the general influence of substituents on the parent 9-benzoylcarbazole structure, the following table presents a conceptual comparison based on established principles of physical organic chemistry.

| Substituent at para-position of Benzoyl Group | Electronic Nature | Expected Impact on HOMO Level | Expected Impact on Triplet Energy |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ (methyl) | Electron-Donating | Increase | Increase |

| -NO₂ (nitro) | Electron-Withdrawing | Decrease | Decrease |

| -OCH₃ (methoxy) | Strong Electron-Donating | Significant Increase | Significant Increase |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Analysis of Conjugation Effects and Charge Transport Characteristics

The extent of π-conjugation and the resulting charge transport characteristics are fundamental to the performance of organic semiconductor materials. In this compound, the molecular architecture dictates these properties.

The molecule consists of a carbazole unit, which is known for its excellent hole-transporting capabilities, connected to a 4-methylphenyl group via a carbonyl bridge. The degree of electronic communication, or conjugation, between these two moieties is largely determined by the torsional angle between the plane of the carbazole and the plane of the benzoyl group.

Charge Transport: Carbazole derivatives are well-regarded as hole-transporting materials. researchgate.net The charge transport in thin films of such materials occurs through a hopping mechanism between adjacent molecules. The efficiency of this process is governed by two key parameters: the reorganization energy and the electronic coupling between molecules.

Reorganization Energy: This is the energy required for the molecule to adjust its geometry upon gaining or losing a charge. A lower reorganization energy generally leads to higher charge mobility.

Electronic Coupling (Transfer Integral): This parameter quantifies the strength of the electronic interaction between neighboring molecules and is highly sensitive to their relative orientation and distance in the solid state.

The introduction of the methyl group on the phenyl ring can influence these parameters. While it may not drastically alter the intrinsic charge-transporting nature of the carbazole core, it can affect the intermolecular packing in the solid state. This, in turn, can modify the electronic coupling between molecules and, consequently, the bulk charge mobility of the material.

A summary of the key molecular components and their role in conjugation and charge transport is provided below.

| Molecular Fragment | Role in Conjugation | Contribution to Charge Transport |

| Carbazole Moiety | Primary π-conjugated system | Excellent hole-transporting unit |

| Carbonyl Bridge | Interrupts direct π-conjugation between the two aromatic systems | Influences molecular geometry and electronic properties |

| 4-Methylphenyl Group | Secondary π-system with an electron-donating substituent | Modifies solid-state packing and energy levels |

Further detailed computational and experimental studies are necessary to precisely quantify the charge mobility and fully elucidate the structure-property relationships for this compound.

Future Directions and Research Perspectives

Exploration of Novel Carbazol-9-yl-(4-methylphenyl)methanone Derivatives

The this compound core structure offers a versatile platform for chemical modification, enabling the synthesis of a diverse library of new derivatives with tailored properties. The future exploration of these derivatives is a primary research direction, with the potential to yield compounds with enhanced biological activity or superior material characteristics.

Research into carbazole-containing molecules has already demonstrated that the carbazole (B46965) ring system is a "privileged" structure in medicinal chemistry, displaying a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net The functionalization of the carbazole nucleus, as well as the peripheral 4-methylphenyl group of the parent compound, presents a strategic approach to modulate these activities. For instance, introducing electron-donating or electron-withdrawing groups at various positions on the carbazole rings (positions 3, 6) or the phenyl ring can significantly alter the electronic distribution of the molecule, which in turn influences its interaction with biological targets or its photophysical properties. researchgate.net

Derivatives incorporating other heterocyclic motifs, such as pyridines, thiophenes, or thiazoles, have shown promise in developing multi-target agents for cancer treatment. researchgate.netnih.gov Following this strategy, novel derivatives of this compound could be designed to act as inhibitors of key cellular pathways implicated in cancer, such as cell cycle regulation and angiogenesis. nih.govnih.gov For example, synthesizing analogs where the 4-methyl group is replaced by or further substituted with moieties known to interact with specific enzymes or receptors could lead to compounds with high potency and selectivity. ijpsr.com

In the realm of materials science, the introduction of specific functional groups can tune the fluorescent properties of the carbazole core, leading to the development of new chemosensors or components for organic electronics. researchgate.net The synthesis of multi-branched molecules or polymers originating from the this compound scaffold could lead to materials with unique optical and electronic properties. researchgate.netresearchgate.net

The following table outlines potential avenues for the derivatization of this compound and their targeted applications based on established research on related carbazole compounds.

| Modification Strategy | Potential Derivative Structure Example | Target Application | Rationale |

| Substitution on Carbazole Ring | 3-Nitro-carbazol-9-yl-(4-methylphenyl)methanone | Anticancer Agent | Introduction of nitro groups on carbazole scaffolds has been linked to enhanced cytotoxic effects in cancer cell lines. |

| Substitution on Phenyl Ring | Carbazol-9-yl-(4-hydroxyphenyl)methanone | Antioxidant | Phenolic hydroxyl groups are known to be excellent radical scavengers, potentially enhancing antioxidant activity. |

| Heterocyclic Hybridization | 3-(Thiophen-2-yl)-carbazol-9-yl-(4-methylphenyl)methanone | Organic Electronics | Incorporation of thiophene units can improve charge transport properties for use in organic semiconductors. |

| Extension at Position 9 | (3,6-Dibromo-carbazol-9-yl)-(4-methylphenyl)methanone | Flame Retardant Materials | Bromination of the carbazole core is a common strategy for creating flame-retardant polymers. |

| Ketone Group Modification | Carbazol-9-yl-(4-methylphenyl)methanol | Precursor for further synthesis | Reduction of the ketone to an alcohol provides a new reactive site for creating more complex molecules. |

This table is generated based on plausible synthetic modifications and the known structure-property relationships of the broader class of carbazole derivatives.

Future work in this area will rely on systematic structure-activity relationship (SAR) studies to guide the design of these new derivatives, ultimately aiming to optimize their performance for specific biological or material applications.

Advanced Computational Modeling for Predictive Material Design

The empirical, trial-and-error approach to discovering new materials is increasingly being supplemented and guided by advanced computational modeling. For this compound and its prospective derivatives, computational chemistry offers a powerful toolkit for predicting material properties and biological activities before committing to costly and time-consuming synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent computational methods that can provide deep insights into the electronic structure, molecular geometry, and photophysical properties of carbazole-based molecules. These methods can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical indicator of a molecule's electronic properties, including its potential as a semiconductor in organic electronic devices. Furthermore, computational models can predict absorption and emission spectra, which is invaluable for designing new dyes, fluorescent probes, and materials for Organic Light-Emitting Diodes (OLEDs).

In the context of medicinal chemistry, molecular docking simulations are a crucial tool for predicting how a molecule like this compound might interact with a specific biological target, such as an enzyme or a protein receptor. nih.gov By simulating the binding affinity and conformation of a ligand within the active site of a protein, researchers can prioritize the synthesis of derivatives that are most likely to exhibit a desired therapeutic effect. For example, docking studies could be used to screen a virtual library of this compound derivatives against targets like topoisomerase or cyclin-dependent kinases, which are relevant in cancer therapy. ijpsr.com

Molecular dynamics (MD) simulations can further enhance this understanding by modeling the dynamic behavior of the molecule and its interactions with its environment over time. This can reveal important information about the stability of ligand-protein complexes or the morphological characteristics of a material at the molecular level.

The synergy between computational prediction and experimental validation will be key to accelerating the discovery and optimization of new materials based on the this compound scaffold.

| Computational Method | Predicted Property / Application | Significance for this compound |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, molecular geometry. | Predicts electronic properties for applications in organic electronics (e.g., semiconductors, OLEDs). |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties. | Guides the design of new fluorescent materials, sensors, and dyes with specific optical characteristics. |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. | Screens potential derivatives for therapeutic activity (e.g., anticancer) by predicting interactions with protein targets. nih.gov |

| Molecular Dynamics (MD) | Conformational changes, stability of molecular complexes, material morphology. | Assesses the stability of drug-target interactions over time and predicts the bulk properties of new polymeric materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Develops predictive models to guide the synthesis of derivatives with enhanced potency or desired material characteristics. |

This table summarizes key computational techniques and their potential applications in the research and development of this compound and its derivatives.

Integration of this compound in Emerging Technologies

The unique photophysical and electronic properties of the carbazole moiety make it a highly attractive component for a range of emerging technologies. Carbazole derivatives are well-known for their excellent hole-transporting capabilities, high thermal stability, and strong fluorescence, making them prime candidates for use in organic electronics. Future research will likely focus on integrating this compound and its optimized derivatives into functional devices.

One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs). In OLEDs, carbazole-based materials can function as the host material in the emissive layer or as the hole-transporting layer (HTL). The high triplet energy of the carbazole unit is particularly advantageous for hosting phosphorescent emitters, enabling highly efficient OLED devices. The specific structure of this compound, with its combination of the carbazole donor and the benzoyl acceptor moiety, suggests potential for use in thermally activated delayed fluorescence (TADF) emitters, which represent a new generation of highly efficient OLED materials.

In the field of organic photovoltaics (OPVs), carbazole derivatives are often used as the electron-donor component in the active layer of solar cells. The ability to chemically tune the HOMO and LUMO energy levels of this compound derivatives would allow for the optimization of the energy level alignment with acceptor materials, which is crucial for efficient charge separation and high power conversion efficiencies. Donor-pi-acceptor (D-π-A) type molecules incorporating carbazole have shown significant promise in this area. mdpi.com

Furthermore, the fluorescent properties of these compounds can be harnessed for the development of chemical sensors and biological probes. researchgate.net By functionalizing the core structure with specific recognition units, it is possible to design sensors that exhibit a change in fluorescence ("turn-on" or "turn-off") in the presence of specific ions, molecules, or biological analytes. This could lead to applications in environmental monitoring, medical diagnostics, and cellular imaging.

The table below details potential technological applications for materials derived from this compound.

| Emerging Technology | Function of Carbazole-based Material | Key Properties and Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Host material, Hole-transport layer (HTL), TADF emitter. | High triplet energy, good hole mobility, high thermal stability, strong fluorescence. |

| Organic Photovoltaics (OPVs) | Electron-donor material in the active layer. | Broad absorption spectrum, tunable energy levels (HOMO/LUMO), good film-forming properties. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | Good charge carrier mobility, environmental stability. |

| Chemical and Biological Sensors | Fluorescent probe. | High fluorescence quantum yield, potential for selective analyte binding, sensitivity to environmental changes. |

| Dye-Sensitized Solar Cells (DSSCs) | Organic dye sensitizer. | Strong light absorption in the visible spectrum, efficient electron injection into semiconductor. |

This table highlights the diverse technological fields where this compound and its derivatives could make a significant impact.

Sustainable and Scalable Synthetic Methodologies